Methyl 1,4-thiazepane-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1,4-thiazepane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-10-7(9)6-4-8-2-3-11-5-6/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZNFFNOZOUUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCSC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 1,4 Thiazepane 6 Carboxylate Derivatives
Cyclization Reactions for 1,4-Thiazepane (B1286124) Ring Construction
The formation of the 1,4-thiazepane ring is most commonly achieved through cyclization reactions, where a linear precursor containing the necessary sulfur and nitrogen heteroatoms is induced to form the seven-membered ring. The efficiency and outcome of these reactions are highly dependent on the chosen strategy, substrates, and reaction conditions.
Intramolecular Conjugate Addition and Cyclization Pathways
A key strategy for constructing the thiazepane ring involves a tandem or sequential process of conjugate addition and cyclization. In this approach, a precursor molecule is designed to contain both a nucleophilic group (typically a thiol or an amine) and an electrophilic Michael acceptor within the same structure.
Initial attempts to synthesize 1,4-thiazepanones, precursors to 1,4-thiazepanes, via a two-step process involving amide bond formation followed by intramolecular conjugate addition proved challenging. nih.gov The reduced electrophilicity of the β-carbon in the created amide hindered the cyclization step. nih.gov A more successful approach involves a one-pot tandem conjugate addition/cyclization reaction. nih.gov This process is initiated by the addition of a thiol to an α,β-unsaturated ester, followed by an intramolecular cyclization (acylation or lactamization) to form the seven-membered ring. nih.govnih.gov The mechanism involves the Michael addition of a thiol to an activated alkene, which then allows for the intramolecular attack by an amine to close the ring. nih.gov
The efficiency of this pathway can be significantly influenced by the choice of base and the presence of acyl transfer additives. For instance, while bases like DBU can facilitate the cyclization, the yields may be low. The addition of a catalyst like imidazole (B134444) has been shown to improve reaction yields considerably. nih.gov
Michael Addition-Cycloaddition Sequences in Thiazepine Synthesis
The Michael addition is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction that serves as a cornerstone for synthesizing thiazepane derivatives. nih.govacsgcipr.org This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). youtube.comyoutube.comyoutube.com In the context of thiazepane synthesis, the thiol group of a precursor like cysteamine (B1669678) acts as the nucleophile, attacking the β-carbon of an α,β-unsaturated ester. nih.govnih.gov
This initial conjugate addition is followed by a subsequent intramolecular cyclization (lactamization) where the amine group attacks the ester carbonyl, displacing the alcohol and forming the seven-membered thiazepanone ring. researchgate.net This sequence is a powerful method for constructing the heterocyclic core. The reaction is typically base-catalyzed, which deprotonates the thiol to form a more nucleophilic thiolate anion, thereby initiating the addition. nih.govyoutube.com The choice of base and solvent is critical, with reagents like sodium hydroxide, piperidine (B6355638), or triethylamine (B128534) often employed in solvents such as ethanol (B145695) or methanol. youtube.com
The reaction mechanism can be summarized as follows:
Thiolate Formation: A base abstracts the proton from the thiol group of the starting material (e.g., cysteamine).
Michael Addition: The resulting thiolate anion attacks the β-position of the α,β-unsaturated ester.
Intramolecular Cyclization: The amine group of the intermediate attacks the electrophilic carbonyl carbon of the ester.
Ring Closure: Elimination of the alkoxy group from the ester forms the stable amide bond within the seven-membered ring.
This hetero-Michael addition is a second-order reaction, and its rate can be influenced by the electrophilicity of the Michael acceptor. nih.gov
Reactions Involving Cysteamine and α,β-Unsaturated Esters
A highly effective and widely used method for synthesizing the 1,4-thiazepanone core involves the direct reaction of cysteamine (2-aminoethanethiol) with α,β-unsaturated esters. nih.gov This approach consolidates the Michael addition and cyclization steps into a single, often one-pot, procedure. nih.govresearchgate.net
While traditional methods using this reaction often require long reaction times (3-7 days) and result in modest yields, recent advancements have significantly improved efficiency. nih.gov The use of more reactive trifluoroethyl esters instead of methyl esters, coupled with milder reaction conditions, can reduce reaction times to under three hours and improve yields, often without the need for chromatographic purification. nih.gov The reaction tolerates a broad scope of α,β-unsaturated esters, allowing for the synthesis of a diverse library of 1,4-thiazepanones. nih.govresearchgate.net These thiazepanones are stable intermediates that can be subsequently reduced to the corresponding 1,4-thiazepanes. nih.gov
The table below details the synthesis of various 1,4-thiazepanone derivatives using this methodology.
| Reactant 1 (Ester) | Reactant 2 (Thiol) | Base/Catalyst | Solvent | Time (h) | Yield (%) | Citation |
| Trifluoroethyl cinnamate | Cysteamine | DBU, Imidazole | Acetonitrile (B52724) | 1 | 83 | nih.gov |
| Trifluoroethyl 4-methoxycinnamate | Cysteamine | DBU, Imidazole | Acetonitrile | 1 | 75 | nih.gov |
| Trifluoroethyl 4-chlorocinnamate | Cysteamine | DBU, Imidazole | Acetonitrile | 1 | 78 | nih.gov |
| Methyl 3-(2-thienyl)acrylate | Cysteamine | DBU, Imidazole | Acetonitrile | 3 | 53 | nih.gov |
Ring Expansion Strategies in Thiazepine and Thiazepane Formation
Ring expansion reactions offer an alternative route to seven-membered rings like thiazepanes, bypassing the challenges associated with direct end-to-end cyclizations of long-chain precursors. researchgate.net These strategies typically start with smaller, more readily available ring systems.
One notable method is the Dowd-Beckwith reaction, which involves the ring expansion of cyclic ketones via alkoxy radicals. researchgate.net Although more commonly applied to carbocycles, similar principles can be adapted for heterocyclic systems. Another approach involves the Beckmann rearrangement of tetrahydro-1,4-thiapyranone oximes to yield the desired seven-membered thiazepane ring. nih.gov However, this pathway can be hindered by the production of undesired regioisomers and limited access to starting materials. nih.gov
More recent strategies have focused on the synergistic bimetallic catalysis to achieve formal cross-dimerization between three-membered aza-heterocycles (like aziridines) and other strained rings, providing a pathway to larger N-heterocycles. nih.govtaylorandfrancis.com For instance, a palladium-catalyzed reaction can cleave the C-C bond of a strained ring ketone, which can then be incorporated into an expanded ring structure. nih.gov While not yet specifically optimized for methyl 1,4-thiazepane-6-carboxylate, these innovative ring expansion techniques hold potential for future synthetic applications in this area. researchgate.netnih.gov
Synthesis from Activated Halides and Thiolates/Amines
The construction of the thiazepane ring can also be accomplished by forming two new bonds in a stepwise or one-pot reaction involving bifunctional reagents. A common strategy utilizes precursors like 2-chloroethylamine (B1212225) hydrochloride, which contains both a nucleophilic amine (once deprotected) and an electrophilic alkyl halide. chemicalbook.com
This reagent can be used in heterocyclization reactions. For example, a chemoselective route to thiazines has been developed through the heterocyclization of α-N-hydroxyimino-β-oxodithioesters with 2-chloroethylamine hydrochloride. chemicalbook.com This process involves a tandem ring cleavage and the formation of new C-N and C-S bonds. chemicalbook.com While direct synthesis of this compound using 2-chloroethylamine hydrochloride and a specific dimercaptoacrylate is not extensively documented, the principle of using such haloamine building blocks is well-established for creating N,S-heterocycles. chemicalbook.comgoogle.com The reaction typically involves the sequential nucleophilic attack of a thiolate on the alkyl halide and an amine on another electrophilic center to complete the cyclization.
The synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride from diethanolamine (B148213) and thionyl chloride is a known process, providing a key intermediate for such synthetic strategies. chemicalbook.com
Methods Utilizing S-Containing Amino Acids as Precursors (e.g., Cysteine)
S-containing amino acids, particularly cysteine, are highly valuable chiral precursors for the synthesis of thiazepane derivatives. nih.gov The inherent stereochemistry and bifunctional nature (amine and thiol) of cysteine make it an ideal starting material for building complex heterocyclic structures.
In a typical synthetic route, the free carboxylic acid of a cysteine derivative is first protected, commonly as a methyl ester, to prevent unwanted side reactions. nih.gov This protected cysteine derivative is then reacted with an α,β-unsaturated ester in a tandem conjugate addition-cyclization reaction, analogous to the process with cysteamine. nih.gov The thiol group adds to the unsaturated ester via a Michael addition, followed by intramolecular aminolysis of the ester to form the 1,4-thiazepanone ring. nih.gov This method allows for the generation of thiazepanones with a high degree of diastereoselectivity. nih.gov The resulting thiazepanone, which now contains the desired carboxylate group from the original cysteine precursor, can then be reduced to the final 1,4-thiazepane. nih.gov
The use of cysteine provides a direct route to enantiomerically enriched thiazepane carboxylates, which is of significant importance for applications in medicinal chemistry. unizar.es
Efficient One-Pot and Multicomponent Reaction Strategies
The development of one-pot and multicomponent reactions (MCRs) provides a highly efficient pathway to 1,4-thiazepane derivatives, minimizing waste and simplifying procedures by combining multiple synthetic steps into a single operation. thieme-connect.comacgpubs.org These strategies are advantageous as they reduce the need for purification of intermediates, saving time and resources. thieme-connect.com
A notable one-pot synthesis involves the reaction of α,β-unsaturated esters with 1,2-amino thiols, such as cysteamine, to form 1,4-thiazepanones, which are direct precursors to 1,4-thiazepanes. nih.govnih.gov This tandem conjugate addition and cyclization can be accomplished in as little as 30 minutes to 3 hours, offering good yields and tolerating a wide range of functional groups on the ester. nih.govacs.org For instance, the reaction between various α,β-unsaturated esters and cysteamine using DBU as a base and imidazole as an acyl transfer additive demonstrates the versatility of this approach. nih.gov
Similarly, a one-pot, sequential four-component reaction has been reported for the synthesis of 1,4-thiazepine derivatives from readily available starting materials, showcasing the power of MCRs in building complex heterocyclic systems in a single, operationally simple procedure. thieme-connect.com
| Reactants (Ester + Aminothiol) | Conditions | Product | Yield | Reference |
| Trifluoroethyl 3-(2-thienyl)acrylate + Cysteamine | DBU, Imidazole, CH3CN, rt, 0.5 h | 5-(2-Thienyl)-1,4-thiazepan-3-one | 53% | nih.gov |
| Trifluoroethyl cinnamylacrylate + Cysteamine | DBU, Imidazole, CH3CN, rt, 0.5 h | 5-Phenyl-1,4-thiazepan-3-one | 87% | nih.gov |
| Trifluoroethyl 3-(4-fluorophenyl)acrylate + Cysteamine | DBU, Imidazole, CH3CN, rt, 0.5 h | 5-(4-Fluorophenyl)-1,4-thiazepan-3-one | 85% | nih.gov |
| Methyl 3-(4-(Boc-amino)phenyl)acrylate + Cysteamine | DBU, CH3CN, rt, 3 h | Methyl (4-(3-oxo-1,4-thiazepan-5-yl)phenyl)carbamate | 31% | nih.gov |
Table 1: Examples of One-Pot Synthesis of 1,4-Thiazepanone Precursors.
Catalytic Approaches in Thiazepane Synthesis
Catalysis is central to the modern synthesis of thiazepanes, offering routes that are not only efficient but also selective. Methodologies range from transition metal catalysis to organocatalysis and emerging photocatalytic strategies.
Transition Metal-Catalyzed Methods (e.g., Copper-catalyzed C-S cyclization)
Transition metals, particularly copper and palladium, are effective catalysts for forming the crucial carbon-sulfur (C-S) bond in thiazepane ring systems. nih.govcapes.gov.br Copper-catalyzed coupling reactions are a powerful tool for constructing C-S bonds and have been applied to the synthesis of various heterocyclic compounds, including dibenzothiazepines. mdpi.comnih.gov One such method involves a one-pot condensation and C-S bond coupling mediated by copper(II) chloride (CuCl₂), reacting 2-iodobenzaldehydes with 2-aminobenzenethiols to form the thiazepine core. mdpi.com These reactions often proceed via mechanisms like the Smiles rearrangement or tandem condensation/coupling processes. nih.gov While many of these methods focus on benzo-fused thiazepines, the underlying principles of C-S bond formation are applicable to the broader class of 1,4-thiazepanes. nih.gov
| Reactants | Catalyst System | Product Type | Reference |
| 2-Iodobenzaldehyde + 2-Aminobenzenethiol | CuCl₂, K₃PO₄, DMEDA | Dibenzo[b,f] thieme-connect.comnih.govthiazepine | mdpi.com |
| 2-Bromobenzaldehyde + 2-Aminobenzenethiol | Pd(OAc)₂ | Dibenzo[b,f] thieme-connect.comnih.govthiazepine | mdpi.com |
| N-propargyl 1,3-aminothioethers | Gold (Au) catalyst | 1,4-Thiazepanes | researchgate.net |
Table 2: Selected Transition Metal-Catalyzed Syntheses of Thiazepine Scaffolds.
Organocatalytic and Acid/Base-Catalyzed Cyclizations
Organocatalysis and simple acid/base catalysis present milder, metal-free alternatives for synthesizing thiazepane rings. nih.govmdpi.com In the one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and cysteamine, bases like 1,8-Diazabicycloundec-7-ene (DBU) are crucial for promoting the tandem reaction sequence. nih.gov The addition of an organocatalyst, such as imidazole, can further enhance reaction yields by acting as an acyl transfer agent. nih.gov
Acid catalysis is also employed, for example, in the synthesis of thiadiazine 1-oxides, where sulfuric acid facilitates an intramolecular cyclization. nih.gov Chiral phosphoric acids have been successfully used in the enantioselective synthesis of related seven-membered heterocycles like 1,4-benzodioxepines, suggesting a potential route for asymmetric thiazepane synthesis. nih.gov These methods avoid the use of potentially toxic and expensive metal catalysts, aligning with green chemistry principles. rsc.org
Photocatalytic Reactions for Thiazepane Ring Formation
Photocatalysis represents an emerging frontier in heterocyclic synthesis, using light to drive chemical reactions. rsc.org While direct photocatalytic formation of the 1,4-thiazepane ring is not yet widely reported, related photochemical reactions highlight its potential. For instance, the photochemical ring expansion of diazidonaphthalenes has been used to create novel azepinoazepine systems. rsc.org Another study demonstrated that 1,2,6-thiadiazines can act as triplet photosensitizers, reacting with singlet oxygen in a process that leads to ring contraction to form 1,2,5-thiadiazoles. nih.gov These examples of light-mediated ring formation and rearrangement suggest that photocatalytic strategies could be developed for the targeted synthesis of 1,4-thiazepanes. rsc.orgnih.gov
Green Chemistry Principles and Sustainable Synthetic Protocols
The synthesis of thiazepane derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, energy-efficient processes, and renewable materials. vietnamjournal.ruresearchgate.netnih.gov This approach aims to reduce the environmental impact of chemical manufacturing. researchgate.net
Ultrasonication-Assisted Syntheses
Ultrasonication has been identified as a green and efficient method for accelerating organic reactions. mdpi.comnih.gov The application of ultrasound can lead to significantly reduced reaction times, improved yields, and milder reaction conditions compared to conventional heating. mdpi.comresearchgate.net In the context of sulfur- and nitrogen-containing heterocycles, ultrasound has been successfully used to synthesize 1,5-benzodiazepine and 1,2,3-triazole derivatives. mdpi.comnih.gov For example, Preet et al. reported the use of ultrasonication to facilitate the ring expansion of a thiazolium salt in the synthesis of a thiazepine derivative. researchgate.net This technique, often performed under solvent-free or aqueous conditions, represents a significant step towards sustainable chemical production. mdpi.comresearchgate.net The high efficiency and eco-friendly nature of ultrasonication make it a promising tool for the future synthesis of this compound and its analogues. nih.govbeilstein-journals.org
Solvent-Free Reaction Conditions
Solvent-free synthesis is a green chemistry approach that reduces pollution, lowers costs, and simplifies reaction work-up. This methodology has been explored for the synthesis of various heterocyclic compounds, including structures related to 1,4-thiazepanes.
One effective solvent-free strategy involves the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes. nih.gov This method offers high product yields and an environmentally friendly route to diester scaffolds. nih.gov The reaction of chalcones with 2-aminothiophenol (B119425) on a solid support like basic alumina, facilitated by microwave irradiation after evaporating a minimal amount of DMF, has been shown to produce 2,4-disubstituted 1,5-benzothiazepines in higher yields (64–72%) compared to conventional methods. nih.gov
Another approach combines microwave irradiation with a recyclable solvent like polyethylene (B3416737) glycol (PEG-400) for sustainable synthesis. nih.gov Furthermore, solvent-free, three-component reactions have been developed for the synthesis of pyrazolo[3,4-e] nih.govresearchgate.netthiazepin-7(4H)-ones. researchgate.net In this method, 5-aminopyrazoles, benzaldehydes, and mercaptoacetic acid react at elevated temperatures, with mercaptoacetic acid serving as both a reagent and a catalyst, producing only water as a by-product. researchgate.net
A similar solvent-free approach utilizes a zirconium oxychloride catalyst for the reaction of an enone compound with 2-aminothiophenol under microwave irradiation, significantly reducing reaction times from hours to minutes. nih.gov
Table 1: Examples of Solvent-Free Synthesis of Thiazepine-Related Scaffolds
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Chalcone, 2-aminothiophenol | Basic alumina, microwave | 2,4-disubstituted 1,5-benzothiazepine | 64-72% | nih.gov |
| Indole-derived enone, 2-aminothiophenol | Zirconium oxychloride, microwave | 2-indolyl-1,5-benzothiazepane | Not specified | nih.gov |
| 5-aminopyrazole, benzaldehyde, mercaptoacetic acid | Heat (120 °C), self-catalyzed | Pyrazolo[3,4-e] nih.govresearchgate.netthiazepin-7(4H)-one | Not specified | researchgate.net |
Stereoselective and Enantioselective Synthetic Protocols for Chiral 1,4-Thiazepanes
The biological activity of 1,4-thiazepane derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.
A one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols is an efficient way to produce 1,4-thiazepanones, which are precursors to 1,4-thiazepanes. nih.gov This reaction proceeds with good yields and can tolerate a variety of substituents. nih.gov For instance, the reaction of cysteine derivatives where the carboxylic acid is converted to a methyl ester prior to isolation yields the corresponding 1,4-thiazepanones with a moderate to high degree of diastereoselectivity. nih.gov
The "chiral pool" is a common strategy in stereoselective synthesis, utilizing readily available chiral natural products as starting materials. youtube.com For example, chiral 1,4,2-oxazaphosphepines have been synthesized from chiral 1,3-benzoxazines. nih.gov This highlights a general approach where existing stereocenters are used to induce chirality in the final product.
Enantioselective desymmetrization is another powerful technique. For example, a confined chiral phosphoric acid has been used to catalyze the desymmetrization of 3-substituted oxetanes, providing access to chiral 1,4-benzoxazepines with high enantiocontrol under mild conditions. nih.gov This metal-free process demonstrates broad substrate tolerance. nih.gov
Table 2: Diastereoselective Synthesis of 1,4-Thiazepanone Derivatives
| Starting Materials | Product | Diastereomeric Ratio (dr) | Reference |
| Cysteine methyl ester derivative | 3x | 2.3:1 | nih.gov |
| Cysteine methyl ester derivative | 3y | >95:1 | nih.gov |
Mechanistic Investigations of 1,4 Thiazepane Ring Formation and Reactivity
Elucidation of Reaction Pathways and Rate-Determining Steps
The synthesis of 1,4-thiazepanones, precursors to 1,4-thiazepanes, is often achieved through a one-pot reaction involving α,β-unsaturated esters and 1,2-amino thiols. nih.govresearchgate.net This process typically involves a tandem conjugate addition followed by a cyclization step. nih.gov The reaction pathway can be influenced by the choice of base and solvent. For instance, while DBU has been shown to yield the cyclized 1,4-thiazepanone, the yields can be low. nih.gov The use of acyl transfer additives like imidazole (B134444) has been found to significantly improve the reaction yield. nih.gov
| Factor | Influence on Reaction Pathway and Rate | Reference |
| Base | DBU can catalyze the cyclization, but yields may be low. | nih.gov |
| Solvent | Tetrahydrofuran and acetonitrile (B52724) are suitable solvents for the reaction. | nih.gov |
| Acyl Transfer Catalyst | Imidazole can significantly increase the yield of the cyclized product. | nih.gov |
| Ester Reactivity | Trifluoroethyl esters lead to faster reaction times compared to less reactive esters. | nih.gov |
Characterization of Key Intermediate Species in Thiazepane Cyclizations
The formation of the 1,4-thiazepane (B1286124) ring proceeds through several key intermediate species. In the reaction of an α,β-unsaturated ester with a 1,2-amino thiol, the initial step is a conjugate addition of the thiol to the β-carbon of the unsaturated ester. nih.gov This leads to the formation of a thioether intermediate. Subsequent intramolecular amidation, where the amino group attacks the ester carbonyl, results in the cyclized 1,4-thiazepanone. nih.gov
In some cases, the reaction can proceed through an imine intermediate, which then undergoes tautomerization and intramolecular cyclization. nih.gov The characterization of these intermediates is often achieved through techniques like NMR spectroscopy and mass spectrometry. researchgate.net For instance, in related heterocycle syntheses, the isolation and analysis of reaction intermediates have been crucial in elucidating the mechanistic pathway. researchgate.net While direct spectroscopic data for intermediates in the synthesis of Methyl 1,4-thiazepane-6-carboxylate is not detailed in the provided search results, the proposed mechanisms are based on well-established reactivity patterns of the functional groups involved. nih.govnih.gov
| Intermediate Type | Description | Role in Cyclization |
| Thioether | Formed from the conjugate addition of the thiol to the α,β-unsaturated ester. | Precursor to the cyclized product. |
| Imine | Can be formed from the reaction of an amine with a carbonyl compound. | Undergoes tautomerization and intramolecular cyclization. |
| Hemiaminal | Formed from the nucleophilic attack of an amine on a carbonyl group. | Can be reduced to form the final product. |
Influence of Electronic and Steric Effects on Reaction Selectivity
Electronic and steric effects play a significant role in determining the selectivity and efficiency of 1,4-thiazepane ring formation. nih.govchemrxiv.org The electrophilicity of the β-carbon in the α,β-unsaturated ester is a key factor. Electron-withdrawing groups on the ester can enhance the rate of the initial conjugate addition. nih.gov Conversely, an attempt to first form an amide bond followed by an intramolecular conjugate addition was unsuccessful, likely due to the reduced electrophilicity of the β-carbon in the amide intermediate. nih.gov
The nature of the substituents on the aromatic ring of cinnamic esters also influences the reaction outcome. Both electron-donating and electron-withdrawing groups at the para position generally lead to good isolated yields. nih.gov However, strongly electron-withdrawing groups like a p-nitro group can lead to reduced yields and an increase in side products. nih.gov This suggests a delicate balance of electronic effects is required for optimal reactivity.
Steric hindrance can also affect the reaction. youtube.com While not explicitly detailed for this compound in the provided results, in general, bulky substituents on either the amino thiol or the unsaturated ester can hinder the approach of the reacting centers, potentially slowing down the reaction or favoring alternative pathways.
| Substituent Effect | Influence on Reaction | Example | Reference |
| Electron-withdrawing group on ester | Can increase the rate of conjugate addition. | p-Nitro group on cinnamic ester | nih.gov |
| Electron-donating group on ester | Generally well-tolerated. | Methoxy group on cinnamic ester | nih.gov |
| Steric hindrance | Can slow down the reaction or favor side products. | Bulky substituents on reactants | youtube.com |
Examination of Competing Reaction Pathways and Side Product Formation
Several competing reaction pathways and side products can arise during the synthesis of 1,4-thiazepanes. One significant side reaction is the oxidative dimerization of the amino thiol to form a disulfide. nih.gov This is particularly prevalent under certain reaction conditions and can be the predominant outcome if the desired cyclization is slow. nih.gov
In some cases, instead of the desired seven-membered ring, the formation of other ring sizes or dimeric products can occur. researchgate.net For instance, base-promoted cyclizations have been observed to favor the formation of 10-, 12-, and 14-membered rings over the expected 5-, 6-, or 7-membered rings in certain systems. researchgate.net
Another potential side reaction is the formation of dialkylated and monoalkylated products when multiple reactive sites are present. nih.gov Careful control of the reaction conditions, such as the stoichiometry of the reactants and the rate of addition, is often necessary to minimize the formation of these byproducts. nih.gov For example, using a less reactive methyl ester or excluding the acyl transfer catalyst was found to improve the yield of the desired product when a p-nitro group was present on the cinnamic ester, suggesting that these conditions help to suppress side reactions. nih.gov
| Competing Pathway/Side Product | Description | Condition Favoring Formation |
| Disulfide Formation | Oxidative dimerization of the amino thiol. | Can be a predominant side reaction. |
| Alternative Ring Formation | Formation of larger or smaller rings instead of the desired seven-membered ring. | Can be favored in certain systems under basic conditions. |
| Di- and Mono-alkylation | Occurs when multiple reactive sites are present. | Can be minimized by controlling reactant stoichiometry and addition rate. |
Computational and Experimental Validation of Proposed Mechanisms
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. csic.esresearchgate.netprinceton.edu These methods can be used to calculate the energies of reactants, intermediates, transition states, and products, providing insights into the feasibility of different reaction pathways. nih.govcsic.es For example, DFT calculations have been used to support the proposed mechanism for the formation of tetrahydroazepines, which are structurally related to 1,4-thiazepanes. csic.es
Experimental validation of proposed mechanisms often involves a combination of techniques. Kinetic studies can help to identify the rate-determining step. taylorandfrancis.com The isolation and characterization of intermediates provide direct evidence for the reaction pathway. researchgate.net Furthermore, systematic variation of reaction parameters, such as substituents on the reactants, and observing the effect on the reaction outcome can provide strong support for a proposed mechanism. nih.govnih.gov For instance, the observation that the reaction yield improves with the exclusion of an acyl transfer catalyst in the presence of a p-nitro group provides experimental evidence for the role of this catalyst in promoting side reactions under these specific conditions. nih.gov
While specific computational studies on the formation of this compound were not found in the search results, the application of these methods to similar heterocyclic systems demonstrates their utility in validating and refining proposed reaction mechanisms. csic.esresearchgate.netacs.org
Derivatization Strategies and Functionalization of the 1,4 Thiazepane 6 Carboxylate Core
Synthesis of Novel Substituted 1,4-Thiazepane-6-carboxylate Analogues
The synthesis of novel analogues of the 1,4-thiazepane-6-carboxylate core is primarily achieved by varying the initial building blocks. A robust and efficient method involves the cyclization of 1,2-amino thiols with α,β-unsaturated esters. nih.gov This approach is advantageous as it tolerates a wide range of functional groups on both reactants, allowing for the introduction of diverse substituents onto the thiazepane ring. nih.gov
The general synthetic scheme involves reacting a substituted cysteamine (B1669678) derivative with a substituted α,β-unsaturated ester. For instance, using different esters allows for the introduction of various groups at the C5 and C7 positions of the resulting thiazepan-5-one ring, which can then be reduced to the corresponding thiazepane. nih.gov An improved one-pot synthesis uses trifluoroethyl esters, which demonstrate moderate reactivity under milder conditions, thereby increasing the substrate scope and often yielding the desired 1,4-thiazepanones in good yields and short reaction times (0.5–3 hours) without the need for extensive purification. nih.gov
Table 1: Examples of Substituted 1,4-Thiazepanone Synthesis
| 1,2-Amino Thiol Reactant | α,β-Unsaturated Ester Reactant | Resulting 1,4-Thiazepanone Analogue |
|---|---|---|
| Cysteamine | Methyl acrylate | Methyl 5-oxo-1,4-thiazepane-6-carboxylate |
| Cysteamine | Ethyl crotonate | Ethyl 7-methyl-5-oxo-1,4-thiazepane-6-carboxylate |
This table illustrates how varying the ester component leads to different substitutions on the thiazepane ring, based on synthetic principles for 1,4-thiazepanones. nih.gov
Modification of the Carboxylate Moiety and Its Impact on Molecular Properties
The carboxylate moiety at the C-6 position is a key handle for derivatization, significantly influencing the molecule's physicochemical properties and biological interactions. This ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form a library of amides and different esters.
In the related 4H-benzo[b] nih.govnih.govthiazine-3-carboxylic acid systems, direct coupling of the carboxylic acid with amino acids has proven challenging due to the low stability of the benzothiazine ring under both acidic and basic conditions. beilstein-journals.org A more successful strategy involves a linear synthesis where the desired amide bond is formed prior to the cyclization step that creates the thiazepine ring. beilstein-journals.org Such modifications can have a profound impact on molecular properties. For example, converting a carboxylic ester to its corresponding salt can dramatically alter solubility, which may lead to a wide range of consequences for biological activity, from a significant increase to complete elimination. researchgate.net The incorporation of thiazole/thiadiazole carboxamide moieties into related heterocyclic scaffolds has been explored as a strategy to discover novel kinase inhibitors, suggesting that amide derivatives of the thiazepane core could offer improved biological targeting and efficacy. nih.gov
Selective Functionalization of the Thiazepane Ring System at Various Positions
Beyond modifying the carboxylate, the thiazepane ring itself offers opportunities for selective functionalization. The secondary amine at the N-4 position is a prime site for modification. It can readily undergo N-acylation or N-alkylation to introduce a wide array of substituents, a common strategy for tuning the properties of heterocyclic compounds. For example, acylated 1,4-thiazepanes have been identified as ligands for BET bromodomains. nih.gov
Functionalization at carbon centers of the ring is more complex. However, the synthesis using substituted α,β-unsaturated esters allows for the introduction of groups at the C5 and C7 positions. nih.gov The sulfur atom at position 1 can be oxidized to a sulfoxide (B87167) or a sulfone, as seen in related benzothiazine structures (e.g., Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate), which can alter the geometry and electronic properties of the ring system. researchgate.net
Design and Synthesis of Fused Thiazepane Systems (e.g., Pyridothiazepines, Dipyrimidothiazepines)
Fusing the 1,4-thiazepane (B1286124) ring with other heterocyclic systems creates novel, rigid scaffolds with distinct three-dimensional shapes and potential for new biological activities. These fused systems often aim to mimic the activity of well-known drug classes like benzodiazepines. nih.gov
Pyridothiazepines : These are compounds where a pyridine (B92270) ring is fused to the thiazepane core. The synthesis of such systems is an important research area, though less explored than their pyridodiazepine counterparts. nih.gov The development of new synthetic methodologies is needed to fully explore these scaffolds. nih.gov
Heteroaryl-fused Thiazepines : A convenient synthesis of novel heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides and 5-oxo-1,4-thiazepine-3-carboxamides has been developed using a modified four-component Ugi condensation. figshare.com This method demonstrates significant versatility for producing variously substituted fused compounds. figshare.com
Thiazolo[5,4-c]pyridines : While not a direct fusion with a thiazepane, the design principles for creating fused heterocycles are relevant. For instance, tetrahydro-thiazolo[5,4-c]pyridine nuclei have been identified as preferable scaffolds in the design of novel antifungal agents, highlighting the potential of fused thiazine (B8601807) derivatives. nih.gov
Table 2: Examples of Fused Thiazepine Systems and Synthetic Strategies
| Fused System Type | General Synthetic Strategy | Key Features |
|---|---|---|
| Pyridothiazepines | Cyclization reactions involving pyridine-containing precursors | Fuses a pyridine ring to the thiazepane core, recognized for potential CNS activity. nih.gov |
| Heteroaryl-fused Thiazepine Carboxamides | Modified four-component Ugi condensation | Allows for one-step assembly of complex, carbamoyl-substituted fused systems. figshare.com |
Generation of 3D Fragments for Chemical Library Diversification
In modern drug discovery, particularly in fragment-based ligand discovery (FBLD), there is a significant need to move beyond flat, aromatic molecules and incorporate more three-dimensional (3D) scaffolds. nih.gov Saturated seven-membered rings like 1,4-thiazepane are considered ideal 3D fragments because their non-planar conformations allow for more specific and potentially higher-affinity interactions with protein binding sites. nih.gov
The 1,4-thiazepane core is currently underrepresented in fragment screening libraries. nih.gov Developing efficient and easily diversifiable synthetic routes to 1,4-thiazepanones and 1,4-thiazepanes is therefore crucial. The one-pot synthesis from 1,2-amino thiols and α,β-unsaturated esters provides ready access to a diverse range of these 3D fragments. nih.gov By creating libraries of substituted 1,4-thiazepane-6-carboxylate analogues, researchers can increase the structural diversity of their screening collections, enhancing the probability of discovering novel ligands for challenging drug targets like bromodomains. nih.gov
Academic Research Applications of 1,4 Thiazepane Derivatives in Chemical Biology
Design and Synthesis of Conformationally Restricted Peptidomimetics and Cyclic Dipeptides
The synthesis of 1,4-thiazepanes and their precursors, 1,4-thiazepanones, is crucial for their application in creating peptidomimetics and cyclic dipeptides. These structures are of interest due to their constrained conformations, which can mimic or stabilize specific secondary structures of peptides, such as β-turns, thus enhancing biological activity and metabolic stability.
An efficient one-pot synthesis method involves the cyclization of α,β-unsaturated esters with 1,2-amino thiols to form 1,4-thiazepanones. nih.gov This approach is advantageous due to its relatively short reaction times (0.5–3 hours) and good yields. nih.gov The resulting thiazepanones can be subsequently reduced and functionalized to generate a library of diverse 1,4-thiazepane (B1286124) derivatives. nih.govnih.gov The use of trifluoroethyl esters has been shown to improve the substrate scope under milder reaction conditions. nih.gov
These synthetic strategies provide access to conformationally restricted scaffolds that are valuable in the design of peptidomimetics. The three-dimensional nature of the 1,4-thiazepane ring system is underrepresented in many fragment screening libraries, which are often dominated by flat, aromatic structures. nih.govnih.gov Incorporating these 3D fragments into peptidomimetic designs can lead to improved target specificity. nih.gov
Investigation of Enzymatic Inhibition Mechanisms Involving Thiazepane Intermediates (e.g., Beta-Lactamase Inhibition)
The emergence of multidrug-resistant bacteria poses a significant threat to global health, with β-lactamase enzymes being a primary mechanism of resistance against β-lactam antibiotics. frontiersin.org These enzymes inactivate antibiotics like penicillin by hydrolyzing the amide bond in the β-lactam ring. frontiersin.orgnih.gov The development of β-lactamase inhibitors is a key strategy to overcome this resistance. nih.gov
Research has shown that novel intermediates, such as the seven-membered 1,4-thiazepine ring, can be formed during the inhibition of β-lactamases. nih.gov For instance, a methylidene penem (B1263517) inhibitor was found to irreversibly inhibit both class A and class C serine β-lactamases. nih.gov Upon acylation of the active site serine residue, a nucleophilic attack by the departing thiolate on the C6' atom leads to the formation of a stable, covalently bound 1,4-thiazepine ring intermediate. nih.gov This intermediate is stabilized against hydrolysis, effectively trapping and inactivating the enzyme. nih.gov
The stability of this acyl-enzyme intermediate is crucial for effective inhibition. In the class A complex, a water molecule that would typically be involved in hydrolysis appears to be absent or loosely bound. nih.gov In the class C complex, the hydrolytic water molecule is disordered and poorly activated. nih.gov This demonstrates how the formation of a thiazepine ring can contribute to potent and long-lasting enzymatic inhibition.
| β-Lactamase Inhibitor and Target Enzymes | IC50 Values | Mechanism Highlight |
| Methylidene penem derivative | 0.4 nM (TEM-1, class A), 9.0 nM (SHV-1, class A), 4.8 nM (AmpC, class C), 6.2 nM (GC1, class C) nih.gov | Formation of a stable, seven-membered 1,4-thiazepine ring intermediate upon reaction with the enzyme. nih.gov |
Structure-Activity Relationship Studies for Biological Target Engagement
The three-dimensional structure of the 1,4-thiazepane scaffold is a key determinant of its biological activity. Structure-activity relationship (SAR) studies aim to understand how modifications to this scaffold influence its interaction with biological targets. The non-planar nature of the seven-membered ring allows for the presentation of substituents in well-defined spatial orientations, which can lead to improved binding affinity and selectivity compared to flatter molecules. nih.gov
For example, in the context of bromodomain and extraterminal domain (BET) bromodomain ligands, a nuclear magnetic resonance (NMR) fragment screen identified acylated 1,4-thiazepanes as novel binders. nih.govnih.gov Subsequent synthesis and testing of a series of 1,4-thiazepane derivatives revealed that certain substitutions are critical for maintaining affinity for the target protein, BRD4. nih.gov The water solubility of the thiazepane scaffold is also a favorable property for potential drug candidates. nih.gov
Rational drug design relies on a detailed understanding of the interactions between a ligand and its target protein. The 1,4-thiazepane scaffold serves as a versatile platform for the rational design and optimization of ligands. By systematically modifying the substituents on the thiazepane ring, it is possible to fine-tune the binding affinity and ligand efficiency.
For instance, in the development of inhibitors for the anticancer target BRD4, several synthesized 1,4-thiazepanes demonstrated good affinity with Kd values in the range of 120–210 μM. nih.gov This indicates that the thiazepane core can be effectively utilized as a starting point for further optimization to achieve higher potency. The ability to readily diversify the scaffold through efficient synthetic routes is a significant advantage in this process. nih.govnih.gov
Exploration of 1,4-Thiazepane Scaffolds in Diverse Chemical Biology Probes
The unique structural properties of the 1,4-thiazepane scaffold make it an attractive component for the development of diverse chemical biology probes. These probes are essential tools for studying biological processes and identifying new drug targets. The 3D character of the thiazepane ring can be exploited to create probes with enhanced specificity and improved pharmacokinetic properties. nih.gov
While the direct incorporation of 1,4-thiazepanes into curcuminoids is not extensively documented in the provided search results, the principle of using heterocyclic scaffolds to modulate the properties of natural products is well-established. The versatility of the 1,4-thiazepane synthesis allows for the introduction of a wide range of functional groups, which could be used to attach reporter tags, cross-linking agents, or other functionalities required for a chemical probe. The development of efficient synthetic methods for 1,4-thiazepanes and 1,4-thiazepanones is expected to increase the diversity of 3D fragment screening libraries, facilitating the discovery of novel probes for a wide range of biological targets. nih.govnih.gov
Future Research Directions and Challenges in Methyl 1,4 Thiazepane 6 Carboxylate Chemistry
Development of More Atom-Economical and Stereoselective Synthetic Routes
A primary objective in modern organic synthesis is the development of routes that are both efficient and environmentally benign. For thiazepane derivatives, this translates to a need for more atom-economical and stereoselective synthetic methodologies. Current research has established one-pot syntheses of 1,4-thiazepanones, which serve as precursors to 1,4-thiazepanes, by reacting α,β-unsaturated esters with 1,2-amino thiols. nih.govnih.govresearchgate.net These reactions are advantageous as they can proceed in short time frames (0.5-3 hours) and often in good yield, tolerating a variety of substrates. nih.govnih.gov
Future work should build upon these successes by designing catalytic processes that minimize waste and maximize the incorporation of all atoms from the starting materials into the final product. For instance, exploring catalytic tandem reactions that form multiple bonds in a single operation would be a significant step forward.
Furthermore, controlling the stereochemistry of the thiazepane ring is a critical challenge. The development of stereoselective and regioselective synthesis methods, such as those demonstrated for related 1,4-oxazepanes via piperidine (B6355638) ring expansion or haloetherification, offers a promising avenue. figshare.comrsc.org Applying similar strategies, perhaps using chiral catalysts or auxiliaries, could provide access to enantiomerically pure thiazepane derivatives, which is crucial for pharmacological studies. rsc.org
Exploration of Uncharted Chemical Reactivity and Novel Transformations of the Thiazepane Ring
The 1,4-thiazepane (B1286124) ring possesses a unique conformational flexibility and reactivity profile due to the presence of both sulfur and nitrogen heteroatoms. A significant future direction lies in exploring the uncharted chemical reactivity of this scaffold. Research into ring-enlargement reactions and intramolecular C-2 ring expansion pathways has already demonstrated the potential to create novel thiazepine and benzothiazepine (B8601423) derivatives. researchgate.net
Further investigations could focus on:
Novel Cycloaddition Reactions: Exploring reactions like the visible-light-mediated aza Paternò–Büchi reaction, which has been used to synthesize benzo[f] nih.govresearchgate.netthiazepine 1,1-dioxides, could open doors to new chemical space. rsc.org
Functionalization of the Ring: Developing methods to selectively functionalize different positions of the thiazepane ring would allow for the creation of diverse compound libraries. This includes the introduction of moieties like the enyne group, which has been shown to impart cytotoxic activities to the thiazepine core. acs.org
Ring Transformations: Investigating unexpected rearrangements and transformations, such as the formation of indolo-1,4-benzothiazepines from β-lactam-condensed 1,3-benzothiazines, could lead to the discovery of entirely new heterocyclic systems. researchgate.net
A deeper understanding of the thiazepane ring's electronic structure and stability, as has been studied for di-tert-butyl-substituted 1,4-thiazepines, will be fundamental to predicting and controlling these novel transformations. capes.gov.br
Advancements in Asymmetric Synthesis and Chiral Control for Thiazepane Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to control the three-dimensional arrangement of atoms in thiazepane derivatives is paramount for their development as therapeutic agents. Future research must prioritize advancements in asymmetric synthesis and chiral control.
Several established strategies from the broader field of asymmetric synthesis can be adapted and optimized for thiazepanes:
Chiral Catalysts: The use of chiral catalysts, such as those based on Cinchona alkaloids or chiral thioureas, has proven highly effective for the asymmetric synthesis of various heterocycles. mdpi.com Applying these bifunctional organocatalysts to key bond-forming reactions in thiazepane synthesis could induce high levels of enantioselectivity.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or sugars, is a powerful strategy. mdpi.comnih.gov For example, chemoenzymatic routes involving stereoselective hydroamination have been successful in producing complex heterocycles like dihydrobenzoxazinones and could be explored for chiral thiazepane precursors. nih.gov
Chiral Resolution: While less ideal than asymmetric synthesis, chiral resolution techniques, including chiral chromatography, remain a valuable tool for separating enantiomers from a racemic mixture. youtube.comtaylorandfrancis.com Developing efficient resolution methods specific to thiazepane derivatives will be important.
A key success in a related area was the stereoselective synthesis of pentahydroxyazepane iminosugars using an osmium-catalyzed tethered aminohydroxylation, which provided complete regio- and stereocontrol. nih.gov Adapting such metal-catalyzed processes to thiazepane synthesis represents a promising frontier.
Integration of Advanced Computational and Experimental Methodologies for Rational Compound Design
The synergy between computational modeling and experimental validation is revolutionizing drug discovery. jddhs.comnih.gov For the rational design of novel Methyl 1,4-thiazepane-6-carboxylate derivatives and related compounds, this integrated approach is essential.
Future research will increasingly rely on:
Structure-Based and Ligand-Based Design: When the three-dimensional structure of a biological target is known, techniques like molecular docking and molecular dynamics simulations can predict how thiazepane derivatives will bind. nih.govemanresearch.org In the absence of a target structure, ligand-based methods such as pharmacophore modeling and quantitative structure-activity relationships (QSAR) can be used to guide design based on the properties of known active molecules. jddhs.comrsc.org
Machine Learning and AI: The application of machine learning and deep learning algorithms can accelerate the prediction of drug-target interactions, pharmacokinetic properties (ADMET), and potential toxicity, allowing researchers to prioritize the synthesis of the most promising candidates. jddhs.com
Experimental Validation: Computational predictions must be validated through robust experimental techniques. Structural biology tools like X-ray crystallography and NMR spectroscopy are crucial for confirming binding modes and understanding structure-activity relationships. nih.govnih.gov
This iterative cycle of computational design, chemical synthesis, and experimental testing allows for a more efficient and targeted exploration of the chemical space around the thiazepane scaffold, as demonstrated in the design of azepine derivatives based on a quinazolinone moiety. researchgate.net
Emerging Research Opportunities in Complex and Poly-fused Thiazepane Architectures
To access novel biological activities and intellectual property, there is a growing interest in moving beyond simple monocyclic scaffolds. An emerging research opportunity lies in the synthesis of complex and poly-fused architectures incorporating the 1,4-thiazepane ring.
Researchers are beginning to explore methodologies to construct these intricate structures:
Tricyclic Systems: Diversity-oriented synthesis has been employed to create libraries of tricyclic pyrido[2,3-b] nih.govresearchgate.netbenzothiazepines, which have shown potent activity against drug-resistant cancer cell lines. nih.gov
Poly-fused Heterocycles: Environmentally benign methods, such as microwave-assisted synthesis on basic alumina, have been developed for creating poly-fused nih.govresearchgate.netresearchgate.nettriazolo-[3,4-b] nih.govnih.govresearchgate.netthiadiazepines. researchgate.net Similar strategies could be adapted for thiazepane-containing systems.
Thieno[2,3-d]pyrimidine (B153573) Hybrids: The rational design of hybrids combining the thieno[2,3-d]pyrimidine core with other pharmacophores has led to potent antimalarial agents. nih.gov Fusing a thiazepane ring to such privileged scaffolds could yield compounds with unique therapeutic profiles.
The synthesis of these complex molecules often requires multi-step sequences and the development of novel annulation strategies. Overcoming these synthetic hurdles will be key to unlocking the potential of these advanced thiazepane architectures.
Challenges in Scalable Synthesis for Research and Development Applications
A significant bottleneck between the discovery of a promising compound and its further development is the ability to produce it on a larger scale. For thiazepane derivatives, several challenges in scalable synthesis must be addressed.
Robust and Diversifiable Routes: While one-pot syntheses for 1,4-thiazepanones have been developed, their applicability for producing large quantities for extensive R&D, such as in fragment-based drug discovery, needs further optimization. nih.govresearchgate.net The lack of a robust and easily diversified synthetic route can severely limit structure-activity relationship studies. nih.gov
Purification: Many current synthetic methods result in mixtures of products or require chromatographic purification, which is often not feasible or cost-effective on a large scale. nih.gov Developing syntheses that yield highly pure products directly or through simple crystallization is a critical goal.
Reagent and Catalyst Cost/Stability: The cost and stability of reagents and catalysts, particularly for asymmetric synthesis, can be prohibitive for scale-up. For instance, in chemoenzymatic processes, enzyme precipitation at higher substrate concentrations can limit the practical scale of the reaction. nih.gov
Process Safety and Efficiency: Transitioning a synthesis from a laboratory flask to a multi-liter reactor requires careful consideration of reaction kinetics, heat transfer, and potential hazards. Developing processes that are not only high-yielding but also safe and efficient to run on a larger scale is a major challenge for chemical engineers and process chemists.
Addressing these scalability issues is crucial for ensuring that promising thiazepane-based compounds can be advanced through the development pipeline for research and potential commercial applications.
Q & A
Basic: What spectroscopic methods are recommended to confirm the structural identity of Methyl 1,4-thiazepane-6-carboxylate?
To verify the structure, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR to confirm the seven-membered thiazepane ring, methyl ester group, and sulfur/nitrogen positions. The SMILES string (COC(=O)C1CNCCSC1) can guide peak assignments .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular formula (CHNOS) and detect adducts (e.g., [M+H] at m/z 176.07398) .
- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretching (~1700 cm) and ester (C-O) vibrations .
Basic: How can researchers address the absence of literature data for this compound?
Leverage structural analogs (e.g., oxazepane or thiazepane derivatives) to infer reactivity and properties. For example:
- Use computational tools (e.g., density functional theory) to predict electronic properties or reaction pathways.
- Refer to synthesis protocols for related heterocycles, such as thiazepane derivatives with substituents (e.g., describes stereospecific synthesis routes for a thiophene-substituted analog) .
Advanced: How can collision cross-section (CCS) values be utilized in analytical workflows?
CCS data (predicted via ion mobility spectrometry) can differentiate adducts and validate ionization states. Key values from include:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 176.07398 | 134.5 |
| [M+Na] | 198.05592 | 141.5 |
| [M-H] | 174.05942 | 134.5 |
These values assist in method development for ion mobility-mass spectrometry (IM-MS) , enabling separation of isobaric species in complex matrices .
Advanced: What computational strategies are suitable for predicting intermolecular interactions without crystallographic data?
- Use Mercury CSD ( ) to model hypothetical crystal packing by comparing with structurally similar compounds. The "Materials Module" can search for interaction motifs (e.g., hydrogen bonds, π-π stacking) in heterocyclic databases .
- Apply molecular dynamics (MD) simulations to study solvent interactions or stability under varying pH/temperature conditions.
Advanced: How to design a synthesis protocol when existing literature is limited?
- Step 1 : Identify core heterocyclic intermediates. For example, outlines spirocyclic thiazepane synthesis via cyclization reactions, which could be adapted .
- Step 2 : Optimize reaction conditions (e.g., temperature, catalysts) using Design of Experiments (DoE) to account for the sulfur atom’s potential sensitivity to oxidation.
- Step 3 : Validate purity via HPLC and characterize intermediates at each stage using NMR/MS .
Basic: What are the challenges in handling this compound due to its heterocyclic structure?
- Stability : The thiazepane ring’s sulfur may oxidize under aerobic conditions. Store under inert gas (N/Ar) at low temperatures.
- Solubility : Based on analogs (e.g., ), polar aprotic solvents (DMF, DMSO) are recommended for reactions .
Advanced: How to resolve contradictions in predicted vs. experimental spectroscopic data?
- Case Study : If observed NMR shifts deviate from computational predictions (e.g., DFT), re-examine tautomerism or conformational flexibility.
- Validation : Cross-check with IR (C=O/C-S stretches) and MS fragmentation patterns to confirm assignments .
Advanced: Can this compound serve as a scaffold for bioactivity studies?
While direct evidence is lacking, structural analogs (e.g., oxazepanes in ) exhibit monoamine reuptake inhibition. Hypothesize similar mechanisms by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
